Methyl 3-amino-4,4-dimethylpentanoate hydrochloride

Description

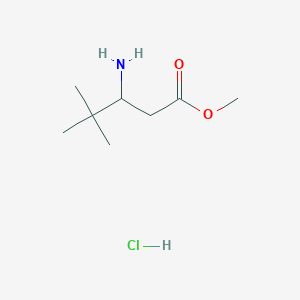

Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is a chiral amine hydrochloride salt with the molecular formula C₈H₁₈ClNO₂ and a molecular weight of 195.69 g/mol. It is characterized by a pentanoate ester backbone substituted with an amino group at position 3 and two methyl groups at position 4 (Figure 1). The compound is stored under inert conditions at 2–8°C to ensure stability .

Properties

IUPAC Name |

methyl 3-amino-4,4-dimethylpentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-8(2,3)6(9)5-7(10)11-4;/h6H,5,9H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWAVWOVOOLSTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-4,4-dimethylpentanoate hydrochloride typically involves the esterification of 3-amino-4,4-dimethylpentanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as methanol, with the temperature and pressure carefully regulated to optimize the reaction rate and product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4,4-dimethylpentanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the ester group can produce alcohols .

Scientific Research Applications

(R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is a chiral compound with the molecular formula C₈H₁₈ClNO₂ and a CAS number of 1422051-73-7. It possesses a methyl ester group and an amino group attached to a branched pentanoic acid backbone. The hydrochloride salt enhances water solubility, making it useful in medicinal chemistry and biological research. (R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is a building block in organic synthesis and pharmaceutical development.

Scientific Research Applications

- (R)-enantiomer: Methyl 3-amino-4,4-dimethylpentanoate, particularly in its (S)-enantiomer form, is a compound of interest in biochemistry and pharmacology. Its structural characteristics, including the presence of an amino group and a branched carbon chain, contribute to its diverse biological activities.

- Neuroprotective Properties: Research indicates that this compound may exhibit neuroprotective properties. This potential is attributed to its structural similarity to natural amino acids, which allows it to interact with neurotransmitter systems. Studies suggest that such compounds can help mitigate neurodegenerative conditions by protecting neuronal cells from damage.

- Metabolic Modulation: As an amino acid analogue, this compound plays a role in metabolic modulation. It may influence pathways related to protein synthesis and energy metabolism by acting on specific enzymes or receptors involved in these processes. The modulation of these pathways can have implications for metabolic disorders. The mechanism through which this compound exerts its biological effects involves interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator, modulating the activity of these targets based on the biological context in which it is applied.

Mechanism of Action

The mechanism of action of methyl 3-amino-4,4-dimethylpentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

Methyl 2-amino-4,4-dimethylpentanoate Hydrochloride

- Structure: Positional isomer with the amino group at position 2 instead of 3.

- CAS No.: 1021392-21-1 .

- Impact: The shifted amino group alters steric and electronic properties, influencing reactivity in peptide coupling reactions .

(3R)-3-Amino-4,4-dimethylpentanoic Acid

Heterocyclic and Fluorinated Analogs

3-Amino-4,4-dimethylthietan-2-one Hydrochloride

- Structure: Replaces the pentanoate chain with a thietan ring containing a carbonyl group (C₅H₉NOS).

3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol Hydrochloride

Peptide Derivatives and Antiviral Intermediates

MPI16b (Z-Thr(tBu)-OH coupled derivative)

- Structure: Features a tert-butyl-threonine moiety attached to the amino ester backbone.

- Application : Demonstrated high cellular and antiviral potency, highlighting the importance of bulky substituents (e.g., tert-butyl) in enhancing target binding .

MPI22b (Z-Aib-OH coupled derivative)

Physicochemical and Spectroscopic Comparisons

NMR Data

- Methyl 3-amino-4,4-dimethylpentanoate Hydrochloride: Ester carbonyl signals expected near ~170–173 ppm (based on analogs like MPI22b) .

- 3-Amino-4,4-dimethylthietan-2-one Hydrochloride: Carbonyl resonance at 199.3–200.59 ppm due to the strained thietan ring .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS No. | Molecular Formula | MW (g/mol) | Functional Groups | Key Feature |

|---|---|---|---|---|---|

| Methyl 3-amino-4,4-dimethylpentanoate HCl | 1422051-73-7 | C₈H₁₈ClNO₂ | 195.69 | Ester, amine, hydrochloride | Chiral center at C3 |

| Methyl 2-amino-4,4-dimethylpentanoate HCl | 1021392-21-1 | C₈H₁₈ClNO₂ | 195.69 | Ester, amine, hydrochloride | Positional isomer (C2 amino) |

| 3-Amino-4,4-dimethylthietan-2-one HCl | N/A | C₅H₉NOS | 147.20 | Thietan, ketone, amine | Sulfur-containing ring |

| (3R)-3-Amino-4,4-dimethylpentanoic Acid | EN300-1659015 | C₇H₁₆ClNO₂ | 181.66 | Carboxylic acid, amine | Increased polarity |

Table 2: Spectroscopic Data Comparison

Biological Activity

Methyl 3-amino-4,4-dimethylpentanoate hydrochloride, a chiral amino acid derivative, has garnered attention for its potential biological activities and applications in pharmaceutical research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is characterized by:

- Chemical Formula : C₉H₁₉ClN₂O₂

- Molecular Weight : 202.81 g/mol

- Functional Groups : Methyl ester and amino group attached to a branched carbon chain.

The hydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for various biological applications.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may function as an inhibitor or activator, modulating the activity of these targets within biochemical pathways. Its structural similarity to natural amino acids suggests that it could influence metabolic pathways related to protein synthesis and energy metabolism.

Biological Activities

Research indicates several potential biological activities of methyl 3-amino-4,4-dimethylpentanoate hydrochloride:

- Neuroprotective Effects : Preliminary studies suggest that amino acid derivatives like this compound may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative conditions.

- Metabolic Modulation : As an amino acid analogue, it may play a role in modulating metabolic processes by interacting with specific enzymes involved in protein synthesis and energy metabolism.

Comparative Analysis

The following table compares methyl 3-amino-4,4-dimethylpentanoate hydrochloride with similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| L-Leucine | Natural Amino Acid | Essential for protein synthesis |

| (S)-Methyl 2-amino-2-methylpropanoate | Chiral Amino Acid Derivative | Smaller side chain |

| (S)-Methyl 2-amino-4-methylpentanoate | Chiral Amino Acid Derivative | Different branching pattern |

| (R)-Methyl 3-amino-4,4-dimethylpentanoate | Enantiomer | Different stereochemistry affects activity |

This comparison highlights the unique structural features of methyl 3-amino-4,4-dimethylpentanoate hydrochloride that may influence its biological activity.

Case Studies and Research Findings

- High-Throughput Screening : Studies have utilized high-throughput screening methods to evaluate the efficacy of methyl 3-amino-4,4-dimethylpentanoate hydrochloride against various biological targets. These screenings have identified potential neuroprotective and metabolic modulation properties.

- Enzymatic Reactions : The compound has been involved in enzymatic reactions that facilitate the synthesis of complex molecules. Its reactivity can be categorized into several types of reactions significant for metabolic pathways and synthetic organic chemistry .

- Therapeutic Applications : Ongoing research is investigating its potential as a therapeutic agent in various medical fields due to its structural resemblance to naturally occurring amino acids. This resemblance may allow it to mimic or inhibit biological processes effectively.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Methyl 3-amino-4,4-dimethylpentanoate hydrochloride?

- Methodological Answer : A common approach involves acid-mediated deprotection of intermediates. For example, hydrochloric acid in dioxane (4 M, 122 mL) can be added to a precursor like methyl ((2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate, followed by stirring at room temperature and concentration under reduced pressure. This yields the hydrochloride salt in quantitative yield (100%) . Characterization via (DMSO-) should show peaks at δ 9.00 (brs, 1H, NH), 3.79 (s, 3H, OCH), and 1.02 (s, 9H, C(CH)) .

Q. What analytical techniques are suitable for characterizing Methyl 3-amino-4,4-dimethylpentanoate hydrochloride?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : - and -NMR to confirm structural integrity and detect impurities (e.g., residual solvents or byproducts) .

- HPLC with UV/Vis Detection : For purity assessment, using C18 columns and mobile phases like acetonitrile/water with 0.1% trifluoroacetic acid. Impurity thresholds should align with pharmacopeial standards (e.g., EP guidelines) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (e.g., calculated for CHClNO: 207.11 g/mol) .

Advanced Research Questions

Q. How can stereochemical integrity be ensured during the synthesis of chiral Methyl 3-amino-4,4-dimethylpentanoate hydrochloride?

- Methodological Answer : Chiral resolution techniques are critical. For enantiomerically pure analogs (e.g., (3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride), chiral auxiliaries or enzymatic resolution may be employed. Protecting groups like Boc (tert-butoxycarbonyl) can preserve stereochemistry during synthesis, followed by acidolysis for deprotection . Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak® AD-H) can validate enantiomeric excess (>99%) .

Q. How should researchers address contradictions in NMR data between synthesized batches?

- Methodological Answer : Discrepancies may arise from solvation effects, residual solvents, or polymorphic forms. Standardize experimental conditions:

- Use deuterated solvents consistently (e.g., DMSO- vs. CDCl) .

- Perform spiking experiments with reference standards to identify impurities (e.g., unreacted precursors or diastereomers) .

- Utilize 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals .

Q. What strategies mitigate degradation during storage of Methyl 3-amino-4,4-dimethylpentanoate hydrochloride?

- Methodological Answer :

- Storage Conditions : Store at -20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis or oxidation .

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., free amine or ester hydrolysis products) .

- Lyophilization : For long-term stability, consider lyophilizing the compound as a free base and reconstituting with HCl prior to use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.